molecular formula C24H28N2O6 B2991942 (Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 869078-32-0

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2991942
CAS No.: 869078-32-0
M. Wt: 440.496
InChI Key: XANKOWIKDOOSNF-ODLFYWEKSA-N
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Description

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H28N2O6 and its molecular weight is 440.496. The purity is usually 95%.
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Biological Activity

(Z)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered interest due to its potential biological activities. The benzofuran scaffold is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a benzofuran core substituted with a hydroxyl group at position 6 and a 4-methylpiperazine moiety. The presence of methoxy groups on the benzylidene part enhances lipophilicity and may influence its interaction with biological targets. Benzofurans are known to exhibit various mechanisms of action:

  • Anticancer Activity : Many benzofuran derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics essential for cell division. This mechanism has been observed in related compounds that demonstrate potent antiproliferative effects against cancer cell lines .
  • Anti-inflammatory Effects : Compounds with similar structures have shown significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF and IL-1, leading to reduced inflammation in chronic conditions .
  • Antimicrobial Properties : Benzofuran derivatives have been reported to possess antimicrobial activity against various pathogens, including bacteria and fungi. This is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

A study evaluating the cytotoxic effects of benzofuran derivatives demonstrated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AK562 (leukemia)10Induces apoptosis via ROS generation
Compound BMCF7 (breast cancer)15Tubulin polymerization inhibition

The compound induced apoptosis in K562 cells through increased reactive oxygen species (ROS) levels and activation of caspases 3 and 7 .

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated by measuring the suppression of cytokine release in vitro. The compound significantly reduced the levels of TNF and IL-8 in macrophage cultures:

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF2001294%
IL-81504371%

These results indicate a strong anti-inflammatory effect consistent with other benzofuran derivatives .

Antimicrobial Activity

The antimicrobial efficacy was tested against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli24
Pseudomonas aeruginosa22

These findings suggest that the compound possesses notable antibacterial properties .

Case Studies

Several studies have focused on the biological evaluation of similar benzofuran derivatives:

  • Benzofuran Derivatives as Anticancer Agents : A series of benzofuran compounds were synthesized and tested for their antiproliferative activity against various cancer cell lines. One derivative showed an IC50 value of 12 µM against breast cancer cells, indicating significant potential for further development .
  • Anti-inflammatory Studies : Research demonstrated that certain benzofurans could effectively inhibit NF-kB activation in macrophages, leading to decreased expression of inflammatory mediators .

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-25-7-9-26(10-8-25)14-17-18(27)6-5-16-22(28)19(32-23(16)17)11-15-12-20(29-2)24(31-4)21(13-15)30-3/h5-6,11-13,27H,7-10,14H2,1-4H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANKOWIKDOOSNF-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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